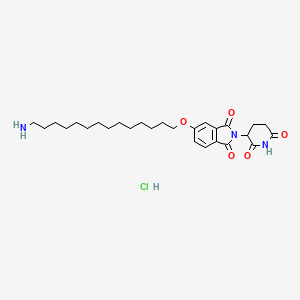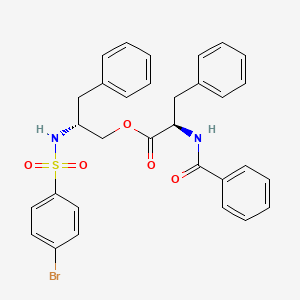
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected sugar derivative and a purine base.
Glycosylation Reaction: The key step involves the glycosylation of the purine base with the protected sugar derivative under acidic or basic conditions to form the nucleoside analog.
Fluorination: Introduction of the fluorine atom at the 4-position of the sugar moiety is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions include modified nucleoside analogs with altered biological activity, which can be further studied for their therapeutic potential.
科学的研究の応用
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: It has potential as an antiviral and anticancer agent due to its ability to interfere with viral replication and cancer cell proliferation.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, leading to chain termination or the inhibition of nucleic acid synthesis. This results in the disruption of viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are essential for nucleic acid synthesis.
類似化合物との比較
Similar Compounds
(2R,4R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol: Lacks the fluorine atom at the 4-position.
(2R,4R,5R)-4-chloro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol: Contains a chlorine atom instead of fluorine.
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(purin-9-yl)oxolan-3-ol: Lacks the methyl group on the purine base.
Uniqueness
The presence of the fluorine atom at the 4-position and the methyl group on the purine base makes (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol unique. These structural features contribute to its distinct biological activity and potential therapeutic applications.
特性
分子式 |
C11H13FN4O3 |
|---|---|
分子量 |
268.24 g/mol |
IUPAC名 |
(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-7(12)9(18)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3/t6-,7-,9?,11-/m1/s1 |
InChIキー |
AXVPEELMXKIERV-ZCRUJQDCSA-N |
異性体SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C([C@H](O3)CO)O)F |
正規SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)
![8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B12388313.png)



![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)

![(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-amino-4-methylpentyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]hexanamide](/img/structure/B12388341.png)

![(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B12388362.png)

![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)
